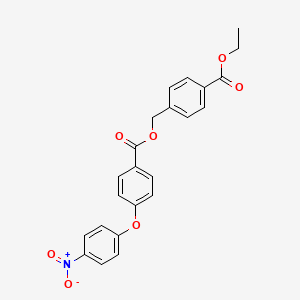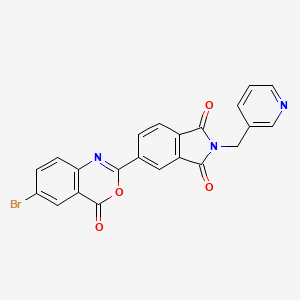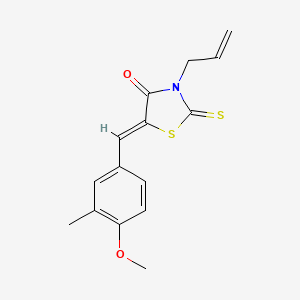![molecular formula C21H22N2O4S3 B3529932 2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-5-(1-pyrrolidinyl)-1,3-thiazole](/img/structure/B3529932.png)
2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-5-(1-pyrrolidinyl)-1,3-thiazole
Vue d'ensemble
Description
2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-5-(1-pyrrolidinyl)-1,3-thiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPT or BPTES and has been found to have promising effects in cancer treatment.
Mécanisme D'action
BPT acts by selectively inhibiting glutaminase, an enzyme that is involved in the conversion of glutamine to glutamate. Glutaminase is highly expressed in cancer cells and is crucial for their survival and growth. By inhibiting glutaminase, BPT reduces the production of ATP, which is required for the survival of cancer cells. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
BPT has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of glutamate and glutamine in cancer cells, which are essential for their survival and growth. BPT also induces autophagy, a process by which cells recycle their components to survive under stress conditions. It has been suggested that BPT-induced autophagy may contribute to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPT in lab experiments is its specificity for glutaminase. This allows for the selective inhibition of glutaminase without affecting other enzymes. However, BPT has been found to have low solubility in water, which can limit its use in some experiments. In addition, BPT has been found to have low stability in biological fluids, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of BPT. One direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Another direction is to develop more stable and soluble derivatives of BPT that can be used in vivo. Furthermore, the combination of BPT with other drugs or therapies may enhance its efficacy in cancer treatment.
Applications De Recherche Scientifique
BPT has been extensively studied for its potential applications in cancer treatment. It has been found to selectively inhibit the activity of glutaminase, an enzyme that is crucial for the growth and survival of cancer cells. This inhibition leads to a decrease in the production of ATP, which ultimately results in the death of cancer cells. BPT has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
2-benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-16-9-11-18(12-10-16)30(26,27)19-20(23-13-5-6-14-23)28-21(22-19)29(24,25)15-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMXHVGZPYTGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3529854.png)
![2-{[8,8-dimethyl-3-(4-methylphenyl)-4-oxo-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B3529861.png)
![4-{[5-(3,5-dichlorophenyl)-2-methyl-3-furoyl]amino}benzoic acid](/img/structure/B3529876.png)
![3-(4-chloro-3-nitrophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3529877.png)

![3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole](/img/structure/B3529893.png)
![5-(4-methylphenoxy)-2-[3-(2-quinoxalinyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3529898.png)

![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3529902.png)


![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B3529934.png)
![dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529947.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,4-dimethylbenzamide](/img/structure/B3529951.png)